
1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to the specified molecule, often involves click chemistry reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for constructing 1,2,3-triazole rings efficiently and selectively. The synthesis can also be achieved through the direct alkylation of triazole precursors, followed by functional group transformations to introduce the carboxylic acid moiety. Specific synthesis routes for closely related compounds have been developed, providing access to a wide range of substituted 1,2,3-triazoles with varying functional groups (Guisado‐Barrios et al., 2018).
Molecular Structure Analysis
Triazole derivatives exhibit a variety of electronic and structural characteristics due to the presence of nitrogen atoms in the triazole ring. These nitrogen atoms contribute to the molecule's ability to act as a ligand, binding to metals and forming complexes with potential catalytic activity. The molecular structure of triazole-based compounds is further influenced by substituents on the triazole ring and the adjacent benzyl and carboxylic acid groups, affecting the compound's overall electronic distribution and reactivity (Shukla et al., 2014).
Chemical Reactions and Properties
Triazole compounds are known for their participation in a variety of chemical reactions, including nucleophilic substitution reactions at the chloro and fluoro positions on the benzyl group, offering pathways to further modify the compound. The presence of the carboxylic acid group also allows for reactions typical of carboxylic acids, such as esterification and amide formation, providing a route for the synthesis of derivatives with potential biological activity (Negrón-Silva et al., 2013).
Physical Properties Analysis
The physical properties of 1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, such as solubility, melting point, and crystallinity, can be influenced by its molecular structure. Triazole derivatives often exhibit good solubility in organic solvents, which is crucial for their application in chemical synthesis and pharmaceutical development. The introduction of fluorine atoms can enhance the compound's lipophilicity, potentially affecting its biological activity and distribution (Farooq et al., 2012).
Chemical Properties Analysis
The chemical stability and reactivity of triazole derivatives are influenced by the electronic nature of the triazole ring and the presence of substituents. The electron-withdrawing effects of the chloro and fluoro groups on the benzyl moiety, combined with the electron-donating properties of the isopropyl group, can affect the acidity of the carboxylic acid group and the nucleophilicity of the nitrogen atoms in the triazole ring. These properties are crucial for the compound's potential applications in catalysis, materials science, and as intermediates in the synthesis of biologically active molecules (Jadhav et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization
- Experimental and Theoretical Analysis : Triazole derivatives, including those with chloro and fluoro substituents, have been synthesized and characterized, providing insights into their intermolecular interactions and potential biological activity (Shukla et al., 2014).
Application in Biological Research
- Antimicrobial Properties : A study on triazole derivatives, closely related to the specified compound, demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
- Photophysical Properties : Research on 2-aryl-1,2,3-triazol-4-carboxylic acids, which share structural similarities, highlighted their bright blue fluorescence and potential as pH sensors in biological research (Safronov et al., 2020).
Chemical Reactions and Properties
- Catalytic Synthesis : The use of ruthenium catalysis in the synthesis of triazole amino acids, essential for peptidomimetics or biologically active compounds, has been explored (Ferrini et al., 2015).
- Ester Cleavage Properties : Studies on hydroxybenzotriazole derivatives, related to triazoles, have demonstrated their potential in catalyzing ester cleavage reactions in various micellar environments (Bhattacharya & Kumar, 2005).
Synthesis of Derivatives
- Synthesis of 1,4-Disubstituted 1,2,3-Triazoles : The generation of new triazole compounds using the CuAAC reaction and their potential as antioxidants has been researched (Lima et al., 2021).
- One-Pot Synthesis : A one-pot method for synthesizing 4-Aryl-1H-1,2,3-triazoles from dibromopropanoic acids and sodium azide highlights the versatility of triazole synthesis (Zhang et al., 2009).
Propriétés
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-7(2)12-11(13(19)20)16-17-18(12)6-8-9(14)4-3-5-10(8)15/h3-5,7H,6H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFOVFBWHNPITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1CC2=C(C=CC=C2Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

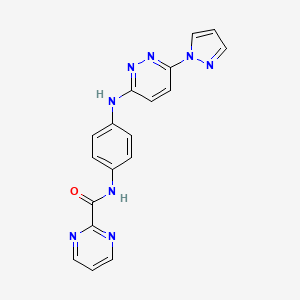
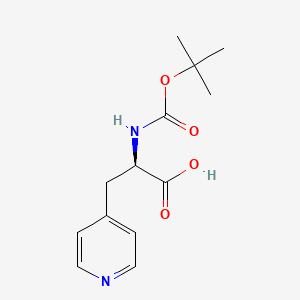
![(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-[4-[(3-Aminophenyl)methyl]phenyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B2488377.png)
![2-{[(2-chlorobenzyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2488379.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)
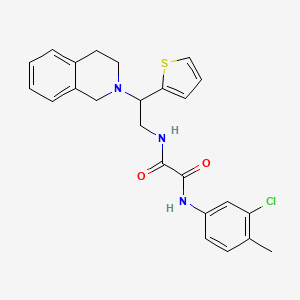
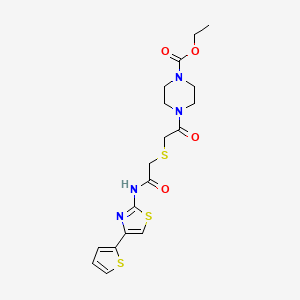
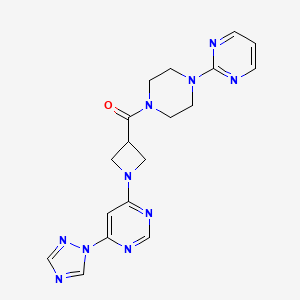
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2488389.png)
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)
![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)
![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)
![Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2488396.png)